S-t-Butyl phenylthiothioacetate
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Overview
Description
S-t-Butyl phenylthiothioacetate is an organic compound that belongs to the class of thioesters. Thioesters are characterized by the presence of a sulfur atom replacing the oxygen atom in the ester functional group. This compound is notable for its unique structure, which includes a tert-butyl group and a phenyl group attached to a thiothioacetate moiety. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-t-Butyl phenylthiothioacetate typically involves the reaction of phenylthiol with tert-butyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds via nucleophilic substitution, where the thiol group attacks the carbon atom of the chloroacetate, resulting in the formation of the thioester bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
S-t-Butyl phenylthiothioacetate undergoes various chemical reactions, including:
Oxidation: The thioester can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thioester can yield thiols or alcohols, depending on the reducing agent used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, alcohols.
Substitution: Various substituted thioesters.
Scientific Research Applications
S-t-Butyl phenylthiothioacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other thioesters and sulfur-containing compounds.
Biology: Studied for its potential role in biological systems, particularly in the context of enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of S-t-Butyl phenylthiothioacetate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles such as thiols and amines. This reactivity is due to the presence of the thioester bond, which is susceptible to nucleophilic attack. The molecular pathways involved include the formation of covalent bonds with target molecules, leading to changes in their structure and function.
Comparison with Similar Compounds
Similar Compounds
S-t-Butyl phenylthioacetate: Similar structure but with an oxygen atom instead of a sulfur atom in the ester group.
S-t-Butyl benzylthiothioacetate: Similar structure but with a benzyl group instead of a phenyl group.
S-t-Butyl methylthiothioacetate: Similar structure but with a methyl group instead of a phenyl group.
Uniqueness
S-t-Butyl phenylthiothioacetate is unique due to the presence of both a tert-butyl group and a phenyl group attached to the thiothioacetate moiety. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.
Properties
CAS No. |
63006-70-2 |
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Molecular Formula |
C12H16OS2 |
Molecular Weight |
240.4 g/mol |
IUPAC Name |
S-tert-butyl 2-phenylsulfanylethanethioate |
InChI |
InChI=1S/C12H16OS2/c1-12(2,3)15-11(13)9-14-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
InChI Key |
CNYYYVSZGIILFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC(=O)CSC1=CC=CC=C1 |
Origin of Product |
United States |
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